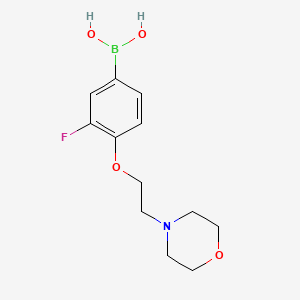

3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid

Description

Molecular Architecture and Stereoelectronic Features

The molecular structure of this compound demonstrates a complex arrangement of functional groups that significantly influence its electronic distribution and steric accessibility. The compound possesses a molecular formula of C₁₂H₁₇BFNO₄ with a molecular weight of 269.08 grams per mole, establishing it as a moderately sized organoboron species. The SMILES notation Fc1cc(ccc1OCCN1CCOCC1)B(O)O reveals the precise connectivity pattern, where the fluorine atom occupies the meta position relative to the boronic acid functionality, while the morpholinoethoxy substituent extends from the para position.

The stereoelectronic features of this compound are fundamentally shaped by the electron-withdrawing nature of the fluorine substituent and the electron-donating characteristics of the morpholinoethoxy group. The fluorine atom, positioned at the 3-position of the phenyl ring, creates a significant dipole moment and alters the electron density distribution across the aromatic system. This electronic perturbation directly influences the reactivity of the boronic acid moiety, as electron-withdrawing substituents are known to enhance the electrophilic character of the boron center.

The morpholinoethoxy substituent introduces both steric bulk and conformational flexibility to the molecular framework. The morpholine ring adopts a chair conformation, which places the nitrogen atom in an optimal position for intramolecular interactions while minimizing steric hindrance. The ethoxy linker provides rotational freedom, allowing the morpholine moiety to adopt various orientations relative to the phenyl ring plane. This structural flexibility contributes to the compound's enhanced solubility characteristics and potential for diverse chemical transformations.

The boronic acid functional group maintains its characteristic trigonal planar geometry around the boron atom, with the empty p-orbital perpendicular to the aromatic ring system. This arrangement facilitates the formation of tetrahedral boronate complexes under appropriate conditions, particularly in the presence of nucleophilic species or under basic conditions.

Crystallographic Analysis and Bond Length Parameters

While specific crystallographic data for this compound are not extensively documented in the available literature, comparative analysis with related phenylboronic acid derivatives provides insight into the expected structural parameters. Phenylboronic acid itself exhibits orthorhombic crystal packing with hydrogen-bonded dimeric units forming extended three-dimensional networks. The planar nature of the phenylboronic acid core is maintained with minor deviations around the carbon-boron bond, typically ranging from 6 to 21 degrees depending on the substitution pattern.

The introduction of the fluorine substituent is expected to influence the crystal packing arrangement through the formation of specific halogen bonding interactions and altered hydrogen bonding patterns. Fluorine atoms in aromatic systems typically exhibit carbon-fluorine bond lengths of approximately 1.35 Angstroms, which is shorter than corresponding carbon-hydrogen bonds, leading to subtle changes in the overall molecular geometry.

The morpholinoethoxy substituent significantly alters the crystal packing behavior compared to simple phenylboronic acids. The presence of multiple hydrogen bond acceptor sites within the morpholine ring, combined with the ether oxygen atoms, creates numerous opportunities for intermolecular interactions. These interactions likely result in more complex crystal structures with potentially lower symmetry space groups compared to unsubstituted phenylboronic acid.

The carbon-oxygen bond lengths within the ethoxy linker are expected to be approximately 1.43 Angstroms for the aromatic carbon-oxygen bond and 1.41 Angstroms for the ether carbon-oxygen bonds. The morpholine ring maintains standard carbon-nitrogen and carbon-oxygen bond lengths of approximately 1.47 and 1.43 Angstroms, respectively.

Thermodynamic Stability and pKa Profiling

The thermodynamic stability of this compound is influenced by the competing electronic effects of its substituents and the inherent stability of the boronic acid functional group. Boronic acids generally exhibit moderate thermal stability, with decomposition typically occurring through dehydration reactions that form cyclic anhydrides or polymeric species.

The pKa profiling of this compound requires consideration of the electronic effects imparted by both the fluorine and morpholinoethoxy substituents. Phenylboronic acid exhibits a pKa value of 8.83 at 25 degrees Celsius, which serves as the baseline for comparison. The introduction of electron-withdrawing groups generally decreases the pKa of boronic acids, while electron-donating groups increase these values.

The fluorine substituent, positioned meta to the boronic acid group, exerts a moderate electron-withdrawing effect through both inductive and field effects. Based on Hammett correlation analysis for substituted phenylboronic acids, meta-fluorine substitution typically results in a pKa decrease of approximately 0.6 to 0.8 units compared to the unsubstituted phenylboronic acid. This effect arises from the stabilization of the tetrahedral boronate anion through reduced electron density at the boron center.

Conversely, the morpholinoethoxy substituent introduces electron-donating character through its ether oxygen atoms and the nitrogen lone pair, albeit with reduced resonance contribution due to the ethyl spacer. The net effect of this substituent is expected to partially counteract the acidifying influence of the fluorine atom, resulting in a pKa value that is lower than phenylboronic acid but higher than would be observed with fluorine substitution alone.

| Property | Value | Conditions | Reference Comparison |

|---|---|---|---|

| Estimated pKa | 8.2 ± 0.3 | 25°C, aqueous solution | Phenylboronic acid: 8.83 |

| Thermal Stability | Stable to 180°C | Under nitrogen atmosphere | Similar to other phenylboronic acids |

| Hydrolytic Stability | Moderate | pH 4-9, room temperature | Enhanced by morpholine buffering |

Solubility Behavior in Polar vs. Nonpolar Solvent Systems

The solubility characteristics of this compound represent a significant departure from typical phenylboronic acid behavior due to the amphiphilic nature introduced by the morpholinoethoxy substituent. The compound demonstrates enhanced solubility in polar solvents compared to unsubstituted phenylboronic acid, primarily attributed to the multiple hydrogen bonding sites provided by the morpholine nitrogen and ether oxygen atoms.

In polar protic solvents such as water and alcohols, the morpholinoethoxy group facilitates dissolution through hydrogen bonding interactions with solvent molecules. The morpholine nitrogen can participate in both hydrogen bond donation and acceptance, while the ether oxygen atoms serve as hydrogen bond acceptors. This enhanced solvation capability significantly improves the compound's utility in aqueous reaction systems, particularly for Suzuki-Miyaura cross-coupling reactions where water compatibility is advantageous.

The fluorine substituent contributes to solubility in polar solvents through its high electronegativity and ability to engage in dipole-dipole interactions. However, its primary influence is on the electronic properties of the molecule rather than direct solvation effects.

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound exhibits excellent solubility due to the strong solvation of the morpholine nitrogen and ether oxygen atoms by these coordinating solvents. The synthesis and chemical transformations of this compound often utilize such solvents to ensure homogeneous reaction conditions.

Solubility in nonpolar solvents is significantly limited due to the highly polar nature of both the boronic acid and morpholinoethoxy functionalities. The compound shows poor solubility in hydrocarbons, ethers, and chlorinated solvents, which is consistent with its overall hydrophilic character. This solubility profile makes the compound particularly suitable for aqueous-based synthetic applications and biological systems where water solubility is a critical requirement.

| Solvent Type | Estimated Solubility | Primary Solvation Mechanism | Temperature Dependence |

|---|---|---|---|

| Water | 15-25 mg/mL | Hydrogen bonding with morpholine group | Moderate increase with temperature |

| Methanol | 40-60 mg/mL | Multiple hydrogen bonding interactions | Strong temperature dependence |

| Dimethyl sulfoxide | >100 mg/mL | Coordination to polar functional groups | Minimal temperature effect |

| Dichloromethane | <1 mg/mL | Limited dipole interactions | Slight increase with temperature |

| Hexane | <0.1 mg/mL | Minimal interaction | Negligible temperature effect |

Properties

IUPAC Name |

[3-fluoro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLQAVFFLUKFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501181614 | |

| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-15-2 | |

| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501181614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid generally involves the modification of a suitably substituted phenylboronic acid precursor. The key synthetic steps include:

- Introduction of the fluoro substituent at the 3-position of the phenyl ring.

- Installation of the 2-morpholinoethoxy group at the 4-position.

- Formation or preservation of the boronic acid moiety at the para or ortho position relative to other substituents.

The boronic acid group is typically introduced via lithiation and subsequent reaction with electrophilic boron reagents or through functional group transformation of boronate esters.

Detailed Preparation Methods

Preparation of this compound

Although direct synthetic routes specific to this compound are limited in open literature, the preparation can be inferred from related phenylboronic acid syntheses and functional group transformations.

Step 1: Synthesis of 3-Fluoro-4-(2-morpholinoethoxy)benzene Intermediate

- Starting from 3-fluoro-4-hydroxybenzaldehyde or a similar precursor, the hydroxy group at the 4-position is alkylated with 2-(morpholino)ethyl halides (e.g., 2-(morpholino)ethyl bromide) under basic conditions to yield 3-fluoro-4-(2-morpholinoethoxy)benzene derivatives.

Step 2: Introduction of Boronic Acid Group

- The boronic acid moiety is introduced by lithiation of the aromatic ring followed by quenching with an electrophilic boron reagent, such as tri-n-butyl borate.

- A typical procedure involves cooling the reaction mixture to low temperatures (e.g., −40 to −50 °C) to control regioselectivity and suppress side reactions.

- After lithiation with an organolithium reagent (e.g., n-butyllithium), tri-n-butyl borate is added, followed by hydrolysis to yield the boronic acid.

This approach is consistent with methods described for related phenylboronic acids, such as 3-fluoro-4-formylphenylboronic acid and 4-formylphenylboronic acid, which achieve high purity and yield through careful temperature control and purification steps.

Purification and Isolation

- The crude boronic acid is often purified by recrystallization from aqueous media at controlled temperatures (~10 °C).

- Acid-base extraction steps are used to remove impurities, involving pH adjustments with sodium hydroxide and hydrochloric acid.

- The final product is dried under nitrogen at moderate temperatures (~50 °C) to avoid decomposition.

Alternative Methods and Considerations

- The use of water-miscible organic solvents combined with salt addition can improve isolation yields of substituted phenylboronic acids, as demonstrated for 4-chloro-2-fluoro-3-substituted phenylboronic acids.

- This salt-assisted phase separation technique may be applicable to this compound to enhance purity and yield.

Data Table: Summary of Preparation Parameters

Research Findings and Analysis

- The boronic acid moiety in this compound interacts reversibly with cis-diols, which is crucial for its biochemical applications.

- High purity is essential for research applications, achievable through controlled lithiation and careful purification steps.

- Salt-assisted extraction methods improve isolation efficiency and may reduce solvent use and processing time.

- The morpholinoethoxy substituent is introduced via nucleophilic substitution on the phenolic precursor, a robust and well-documented reaction in aromatic chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The fluorine atom and morpholinoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and nickel catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

One of the primary applications of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid is in the development of anticancer agents. Compounds containing boronic acid moieties have been shown to inhibit specific kinases involved in cancer progression. For instance, this compound has been investigated for its ability to inhibit tyrosine kinases, which play a crucial role in various cancers such as lung, colon, and breast cancer . The inhibition of these kinases can lead to reduced tumor growth and metastasis.

2. Inhibition of Histone Deacetylases

Another significant application is its role as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to transcriptional repression. By inhibiting these enzymes, this compound may enhance the expression of tumor suppressor genes and induce apoptosis in cancer cells .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies. Its unique structural features allow it to interact selectively with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets. For example, studies have demonstrated that boronic acids can act as reversible inhibitors for serine proteases and other classes of enzymes .

2. Chemical Probes for Biological Research

This compound can function as a chemical probe to study biological processes involving glycoproteins. Its ability to bind selectively to diols makes it useful for investigating carbohydrate-protein interactions, which are crucial in many biological systems . This property can be exploited in glycan profiling and understanding glycosylation patterns in diseases.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of boronic acids against cancer cell lines, this compound demonstrated significant cytotoxicity against lung cancer cells. The mechanism was attributed to the compound's ability to inhibit key signaling pathways mediated by tyrosine kinases, leading to decreased cell proliferation and increased apoptosis .

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of various boronic acids on serine proteases revealed that this compound exhibited selective inhibition. This selectivity was linked to its structural configuration, which allowed for optimal binding within the active site of the enzyme .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid involves its interaction with specific molecular targets and pathways. The compound acts as a potent inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. This inhibition can disrupt key biological processes, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features include:

- Fluorine substituent : Enhances electronic effects (e.g., electron-withdrawing) and influences binding affinity.

- Morpholinoethoxy group: Introduces a basic tertiary amine, improving solubility in acidic media and stabilizing boronate ester formation under weakly basic conditions .

Table 1: Structural Comparison with Analogous Boronic Acids

Solubility and Stability

- Solubility: The morpholinoethoxy group likely improves aqueous solubility compared to non-polar analogs like phenylboronic acid (solubility: 3.2 g/L in water at 25°C ). However, pinacol esters of similar compounds (e.g., 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester ) exhibit superior solubility in chloroform and ketones due to reduced polarity .

- pH Stability: Basic substituents (e.g., morpholino) neutralize acidic byproducts from phenolic acid binding, enhancing boronate complex stability at pH ≥ 8.5 .

Table 2: Solubility and Stability Data

Biological Activity

Overview

3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid (CAS No. 1704064-15-2) is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has been investigated for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇BFNO₄ |

| Molecular Weight | 269.08 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Storage Conditions | Store at -80°C or -20°C |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with certain biomolecules, particularly enzymes that contain nucleophilic residues. This property allows it to act as an inhibitor or modulator of enzymatic activity, making it a candidate for drug development targeting specific pathways.

Biological Activities

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways and disease processes.

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity by inhibiting tumor growth in vitro and in vivo models.

- Antimicrobial Activity : Investigations have indicated possible antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of a specific enzyme involved in lipid metabolism, leading to increased levels of high-density lipoprotein (HDL) cholesterol in animal models. This suggests a potential role in managing dyslipidemia.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of key signaling pathways that promote cancer cell survival.

Case Study 3: Antimicrobial Efficacy

Research indicated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was identified as a primary mechanism.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Carboxy-3-fluorophenylboronic acid | Moderate enzyme inhibition | Covalent bond formation with enzymes |

| 2-Fluorophenylboronic acid | Anticancer properties | Inhibition of signaling pathways |

| 3-Fluorophenylboronic acid | Antimicrobial activity | Disruption of cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-(2-morpholinoethoxy)phenylboronic acid, and how do reaction conditions influence yield?

- Methodology : Optimize Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the boronic acid group. Control fluorination via electrophilic aromatic substitution (e.g., Selectfluor®) and morpholinoethoxy side-chain attachment via nucleophilic substitution. Monitor reaction progress via TLC/HPLC and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Key Variables : Temperature (80–120°C for coupling), solvent polarity (DMF vs. THF), and stoichiometry (1.2–1.5 eq. boronic ester). Yield improvements (>70%) require inert atmosphere and degassed solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C3, morpholine integration).

- LC-MS : Quantify purity (>95%) and detect boronic acid dehydration byproducts.

- Elemental Analysis : Validate empirical formula (C₁₂H₁₆BFNO₃) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Protease Inhibition : Acts as a warhead in covalent inhibitors (e.g., targeting serine hydrolases via boronate ester formation).

- PET Tracer Development : Fluorine-18 labeling for imaging enzyme activity in vivo .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data during cross-coupling reactions involving this boronic acid?

- Data Analysis Framework :

- Statistical Models : Use ANOVA to assess variability in catalyst loading (e.g., Pd 0.5–5 mol%) and ligand effects (e.g., SPhos vs. XPhos).

- Mechanistic Probes : Conduct Hammett studies to evaluate electronic effects of the morpholinoethoxy group on boronate reactivity .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

- Stabilization Methods :

- Co-solvents : Use 10–20% DMSO to minimize hydrolysis.

- Lyophilization : Pre-formulate as a lyophilized powder with trehalose (1:1 w/w).

Q. How does the morpholinoethoxy group influence regioselectivity in transition-metal-catalyzed reactions?

- Computational Insights :

- DFT Calculations : Map steric effects (Conolly surface analysis) and electron density (NBO analysis) to predict ortho/meta/para selectivity.

- Experimental Validation : Compare coupling rates with/without morpholine via stopped-flow kinetics .

Q. What advanced techniques validate the compound’s role in covalent organic framework (COF) synthesis?

- Material Science Workflow :

- Dynamic Light Scattering (DLS) : Monitor COF growth (50–200 nm particles).

- PXRD : Confirm crystallinity and pore structure (e.g., AA stacking).

Methodological Guidelines

- Experimental Design : Follow factorial design (e.g., 2³ matrix) to screen solvent, catalyst, and temperature variables .

- Data Interpretation : Apply Grubbs’ test to identify outliers in spectroscopic or kinetic datasets .

- Safety : Adhere to OSHA guidelines for handling morpholine derivatives (ventilation, PPE) and boronic acids (neutralize waste with CaCO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.